molecular formula C8H6BrNO2 B1523801 6-Bromo-7-methoxyfuro[3,2-c]pyridine CAS No. 1261366-01-1

6-Bromo-7-methoxyfuro[3,2-c]pyridine

Cat. No. B1523801
M. Wt: 228.04 g/mol
InChI Key: HPTHINRGEKOOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methoxyfuro[3,2-c]pyridine (6BM7MFP) is a heterocyclic compound that has recently been discovered to have a wide range of potential applications in the fields of medicine, pharmacology and biochemistry. 6BM7MFP is a derivative of the pyridine family, and its unique structure makes it a valuable molecule for research and development.

Scientific Research Applications

Antioxidant Properties and Synthesis

6-Bromo-7-methoxyfuro[3,2-c]pyridine is a compound that has not been directly mentioned in the provided literature. However, related research on pyridine derivatives, including synthesis and applications in various scientific fields, provides a context for understanding the potential applications of such compounds. For instance, Wijtmans et al. (2004) explored the synthesis and reactivity of a novel class of chain-breaking antioxidants, demonstrating the general synthetic strategy and the antioxidant properties of 6-substituted pyridinols. This research shows the broader chemical interest in pyridine derivatives for their antioxidant capabilities, which could be relevant to the chemical properties and potential applications of 6-Bromo-7-methoxyfuro[3,2-c]pyridine (Wijtmans et al., 2004).

Halogenation and Reactivity

The halogenation and reactivity of pyridines, as investigated by Canibano et al. (2001), offer insights into regioselective mono- and dihalogenations, showcasing the versatility of pyridine derivatives in chemical synthesis. This study illustrates the chemical manipulations that can be applied to compounds like 6-Bromo-7-methoxyfuro[3,2-c]pyridine, potentially expanding its range of applications (Canibano et al., 2001).

Antibacterial Activity

Research by Bogdanowicz et al. (2013) on the antibacterial activity of novel cyanopyridine derivatives highlights the biomedical potential of pyridine-based compounds. The synthesis of new cyanopyridine derivatives and their evaluation against various bacteria point towards the potential for 6-Bromo-7-methoxyfuro[3,2-c]pyridine to be explored in similar biomedical applications (Bogdanowicz et al., 2013).

Corrosion Inhibition

The study of the adsorption behavior of pyridine derivatives for corrosion inhibition, as discussed by Saady et al. (2020), provides an example of the practical applications of pyridine compounds in protecting metals against corrosion. This research may suggest avenues for the application of 6-Bromo-7-methoxyfuro[3,2-c]pyridine in corrosion protection or material science (Saady et al., 2020).

Catalysis

The potential hemilabile (imino)pyridine palladium(II) complexes for ethylene dimerization, as explored by Nyamato et al. (2015), indicate the catalytic potential of pyridine derivatives. Such research underscores the utility of pyridine compounds in catalysis, suggesting potential catalytic roles for 6-Bromo-7-methoxyfuro[3,2-c]pyridine in chemical synthesis or industrial processes (Nyamato et al., 2015).

properties

IUPAC Name

6-bromo-7-methoxyfuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-11-7-6-5(2-3-12-6)4-10-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTHINRGEKOOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CN=C1Br)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280411
Record name Furo[3,2-c]pyridine, 6-bromo-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-methoxyfuro[3,2-c]pyridine

CAS RN

1261366-01-1
Record name Furo[3,2-c]pyridine, 6-bromo-7-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261366-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-c]pyridine, 6-bromo-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-7-methoxyfuro[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-methoxyfuro[3,2-c]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-7-methoxyfuro[3,2-c]pyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-7-methoxyfuro[3,2-c]pyridine
Reactant of Route 5
6-Bromo-7-methoxyfuro[3,2-c]pyridine
Reactant of Route 6
6-Bromo-7-methoxyfuro[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.